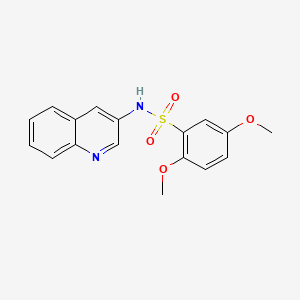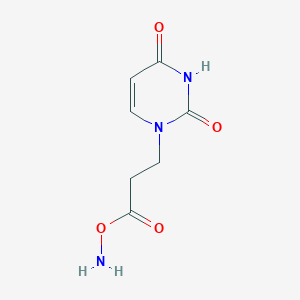
beta-(2,4-Dihydroxypyrimidin-1-yl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine is a compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol .
Synthesis Analysis
Beta-alanine can be synthesized by bacteria, fungi, and plants, whereas animals need to obtain it from food . It plays various roles in the metabolism of animals, plants, and microorganisms . For example, beta-alanine is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein . The reductive degradation of pyrimidine as a source of beta-alanine occurs via a three-step pathway in which uracil is degraded to beta-alanine, CO2, and NH3 through sequential activities of PYD1 (dihydropyrimidine dehydrogenase), PYD2 (dihydropyrimidinase), and PYD3 (beta-alanine synthetase) .Molecular Structure Analysis
Beta-alanine, or 3-aminopropanoic acid, is an amino acid in which the amino group is attached to the second carbon atom away from the carboxylate group, also known as the beta-carbon . Unlike its isomer alpha-alanine, beta-alanine does not have a stereocenter, so it has no stereoisomers .Chemical Reactions Analysis
Beta-alanine is formed in vivo by the degradation of dihydrouracil and carnosine . Since neuronal uptake and neuronal receptor sensitivity to beta-alanine have been demonstrated, the compound may be a false transmitter replacing gamma-aminobutyric acid .Physical and Chemical Properties Analysis
Beta-alanine has the molecular formula C3H7NO2 and a molecular weight of 89.093 g/mol . It has an isoelectric point of 6.9 and pKa of 3.55 and 10.24 . Beta-alanine is relatively stable in powder form .Applications De Recherche Scientifique
Role in Biosynthetic Pathways
Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine plays a crucial role in various biosynthetic pathways. For instance, in Saccharomyces cerevisiae, beta-alanine, a derivative of this compound, is essential for the synthesis of pantothenic acid (vitamin B5) and coenzyme A (CoA). This synthesis occurs via polyamine metabolism, involving the conversion of 3-aminopropanal to beta-alanine, facilitated by certain aldehyde dehydrogenase genes (ALD2 and ALD3) (White et al., 2003).
Synthesis and Biological Evaluation
Beta-alanine derivatives are synthesized and evaluated for various biological activities. For example, the synthesis of N-Aryl-Β-methyl-Β-alanines from aromatic amines and their conversion to dihydropyrimidine-2,4-dione derivatives demonstrates the chemical diversity and potential applications of these compounds in medicinal chemistry (Baltrushis et al., 1990).
Biotechnological Production
Beta-alanine, a related compound, has significant industrial potential due to its role as a precursor for several important chemicals in medicine, food, and environmental applications. The biological production of beta-alanine is gaining attention as a sustainable alternative to chemical methods, given the depletion of fossil fuels and environmental concerns (Wang et al., 2021).
Enzymatic Synthesis
Research on enzymes like alanine racemase, which facilitates the synthesis of beta-hydroxy-alpha-amino acids, highlights the potential for biocatalysis in producing biologically active compounds. Such studies are essential for understanding enzyme mechanisms and for applications in industrial biotechnology (Fesko et al., 2008).
Mécanisme D'action
Safety and Hazards
The available literature indicates no adverse events related to beta-alanine usage . Side effects such as paresthesia may be observed if a large single high dose of beta-alanine is taken, but the symptom can be attenuated either by using splitting doses (<1.6 g) or a sustained-release formula . No adverse effects have been reported up to 24 weeks of beta-alanine supplementation (3.2 g.day-1), but the adverse effects of longer supplementation periods are still unknown .
Orientations Futures
Beta-alanine is currently considered to be safe in healthy populations, at recommended doses, by the International Society of Sports Nutrition stands position, while the Australian Institute of Sports has established beta-alanine as a safe performance-enhancing supplement with strong scientific evidence (grade A) . Cohort studies are needed evaluating the safety of beta-alanine among representative populations, and the effects of co-variables such as sex, age, and ethnicity .
Propriétés
Numéro CAS |
21416-43-3 |
|---|---|
Formule moléculaire |
C7H9N3O4 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)/t4-/m0/s1 |
Clé InChI |
FACUYWPMDKTVFU-BYPYZUCNSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)C[C@@H](C(=O)O)N |
SMILES |
C1=CN(C(=O)NC1=O)CCC(=O)ON |
SMILES canonique |
C1=CN(C(=O)NC1=O)CC(C(=O)O)N |
| 21416-43-3 | |
Synonymes |
3-(Uracil-1-yl)-L-alanine beta-(2,4-dihydroxypyrimidin-1-yl)alanine willardiine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


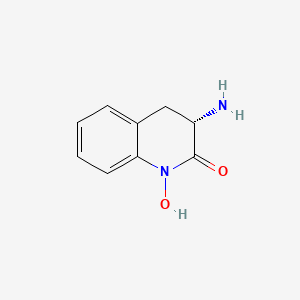
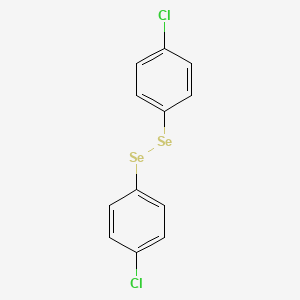
![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)
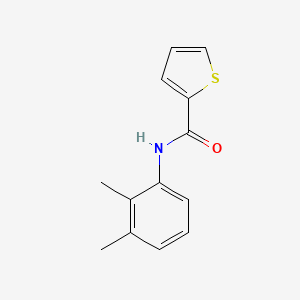
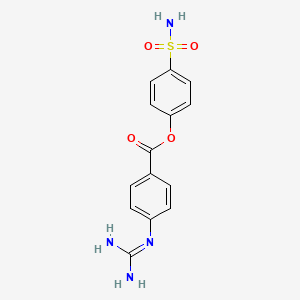
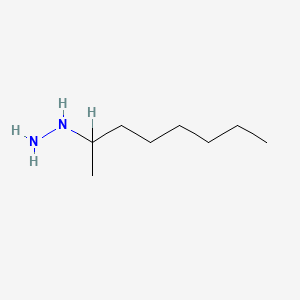
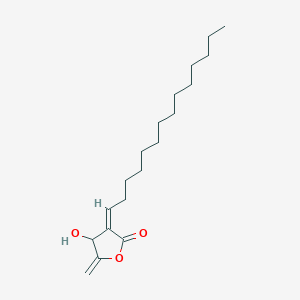
![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)
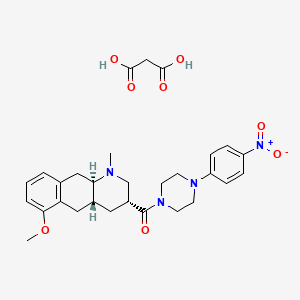
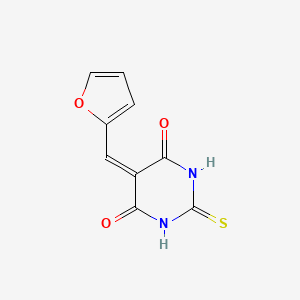
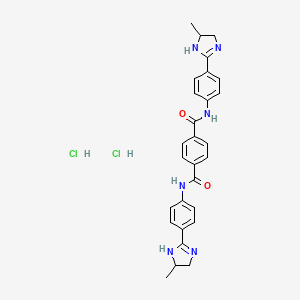
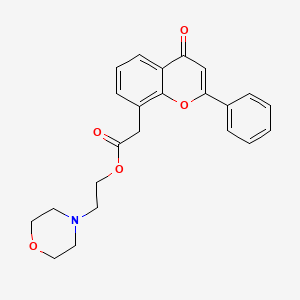
![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
